molecular formula C10H14O B072914 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one CAS No. 1196-55-0

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one

Cat. No. B072914
CAS RN: 1196-55-0
M. Wt: 150.22 g/mol
InChI Key: FOCKPZOFYCTNIA-UHFFFAOYSA-N
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Description

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one, also known as HN, is an organic compound belonging to the class of naphthalenes. It is a colorless solid with a sweet, pungent odor and is used in various applications such as pharmaceuticals, agrochemicals, and fragrances. HN is a versatile compound that can be synthesized through various methods, and it has a wide range of scientific applications.

Scientific Research Applications

Environmental Impacts and Treatment Methods

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one, related compounds like geosmin, and 2-Methylisoborneol (2-MIB) significantly affect the taste and odor in drinking water. These compounds are produced by microbial activity and have led to considerable research aiming to understand and mitigate their impact on water quality. Studies emphasize the importance of identifying sources and regulating the storage and release of these compounds to manage water malodors effectively (Jüttner & Watson, 2007).

Cytoprotective Properties

Research has identified certain dihydronaphthalenones, structurally related to 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one, with cytoprotective effects against oxidative damage in HepG2 cells. These compounds exhibit antioxidant activities by directly scavenging intracellular reactive oxygen species (ROS) and inducing antioxidant enzymes, highlighting their potential therapeutic benefits (Kil et al., 2018).

Organic Synthesis and Drug Development

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one derivatives have been explored for their potential in drug development, particularly as retinoid X receptor (RXR)-selective retinoids. These compounds are investigated for their therapeutic applications, including the treatment of non-insulin-dependent diabetes mellitus (NIDDM) and other conditions, by employing synthetic strategies to enhance their efficacy and selectivity (Faul et al., 2001).

Green Chemistry Approaches

Advancements in green chemistry include the eco-friendly synthesis of multi-functionalized benzenes using 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one derivatives. These approaches emphasize sustainable and environmentally benign methods, showcasing the role of these compounds in developing bioactive molecules through innovative synthetic routes (Damera & Pagadala, 2023).

Photochemical Applications

The photochemistry of related dihydronaphthalene compounds reveals their potential in generating diverse organic products through photolysis, demonstrating the versatility of these structures in synthetic organic chemistry and potential material science applications (Duguid & Morrison, 1991).

properties

IUPAC Name

4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCKPZOFYCTNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)CCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298811
Record name .delta.(Sup1,9)-2-Octalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one

CAS RN

1196-55-0
Record name .DELTA.1,9-2-Octalone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .delta.(Sup1,9)-2-Octalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Toluene (300 ml) and methyl vinyl ketone (42 ml) were added to 1-(4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohex-1-enyl)pyrrolidine (105.8 g) obtained in the first step in a reaction vessel at room temperature under an atmosphere of nitrogen, and the mixture was refluxed for 6 hours. After the reaction mixture had been cooled to room temperature, sodium acetate (18 g), acetic acid (36 ml) and water (60 ml) were added, and the mixture was refluxed for 4 hours. After the reaction mixture had been cooled to room temperature, water (200 ml) was added, and then the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, and dried over anhydrous magnesium sulfate. The methanol was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-heptane=1/5 by volume) and then by recrystallization (solvent: Solmix/n-heptane=1/9 by volume) to give 6-(1,4-dioxaspiro[4.5]decan-8-yl))-4,4a,5,6,7,8-hexahydronaphthalene-2(3H)-one (43.3 g).
Quantity
300 mL
Type
reactant
Reaction Step One
Name
methyl vinyl ketone
Quantity
42 mL
Type
reactant
Reaction Step One
Name
1-(4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohex-1-enyl)pyrrolidine
Quantity
105.8 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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